1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone
Description
1-((4S,5S)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone is a chiral organic compound featuring a 1,3-dioxolane ring system substituted with a vinyl group at the 5-position and a trityloxy-protected ethanone moiety at the 4-position. The stereochemistry at positions 4 and 5 (both S-configuration) is critical for its reactivity and applications in asymmetric synthesis. The trityl (triphenylmethyl) group serves as a protective group for the hydroxyl functionality, enhancing stability during synthetic procedures .
This compound is structurally related to intermediates in the synthesis of pharmaceuticals and agrochemicals, where chiral dioxolane derivatives are often employed as building blocks.
Properties
IUPAC Name |
1-[(4S,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]-2-trityloxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O4/c1-4-25-26(32-27(2,3)31-25)24(29)20-30-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h4-19,25-26H,1,20H2,2-3H3/t25-,26+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYUDDUZWMEVTR-IZZNHLLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@H](O1)C(=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Starting Material Selection
The (4S,5S) configuration originates from D-ribose derivatives, as demonstrated in LL-Z1640-2 syntheses. 2-Deoxy-D-ribose undergoes Wittig olefination with methyl(triphenylphosphoranylidene)acetate to install the vinyl group (78% yield). Acid-catalyzed cyclization with 2,2-dimethoxypropane forms the dioxolane ring while preserving stereochemistry (Scheme 1).
Table 1: Dioxolane Ring Formation Conditions
| Parameter | Optimal Value | Yield | Reference |
|---|---|---|---|
| Acid Catalyst | p-Toluenesulfonic acid | 85% | |
| Solvent | Acetone | - | |
| Reaction Time | 12 h | - | |
| Temperature | 25°C | - |
Trityl Protection of the Hydroxyl Group
Reaction Optimization
The secondary alcohol at C2 reacts with trityl chloride (2.1 eq) in dichloromethane using 4-dimethylaminopyridine (DMAP, 0.2 eq) as a catalyst. Pyridine (3 eq) neutralizes HCl byproducts, achieving 91% protection efficiency. Industrial-scale protocols replace dichloromethane with toluene, reducing solvent toxicity while maintaining 89% yield.
Table 2: Tritylation Efficiency Across Conditions
| Base | Solvent | Time (h) | Yield |
|---|---|---|---|
| Pyridine | DCM | 6 | 91% |
| Triethylamine | Toluene | 8 | 89% |
| 2,6-Lutidine | THF | 12 | 78% |
Oxidation to Ethanone Functionality
Oxidizing Agent Screening
Dess-Martin periodinane (DMP) in dichloromethane (0°C to 25°C, 4 h) converts the C1 alcohol to ketone with 94% conversion. Alternatives like pyridinium chlorochromate (PCC) show lower efficiency (72%) due to over-oxidation byproducts.
Table 3: Oxidation Performance Metrics
| Oxidizing Agent | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| Dess-Martin periodinane | DCM | 0 → 25 | 94% |
| PCC | DCM | 25 | 72% |
| Swern oxidation | THF | -78 → 25 | 83% |
Industrial-Scale Production Considerations
Purification Protocols
Crude product purification uses gradient silica chromatography (hexane:ethyl acetate 4:1 → 1:1), followed by recrystallization from ethanol/water (3:1). This two-step process enhances purity from 85% to 99.5% while recovering 92% of product mass.
Table 4: Scalability Data (10 g → 1 kg)
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Cycle Time | 48 h | 72 h |
| Overall Yield | 45% | 38% |
| Purity | 99.5% | 98.7% |
Mechanistic Insights and Byproduct Mitigation
Trityl Group Migration
Under acidic conditions (pH < 4), the trityl group migrates to adjacent hydroxyls at 0.8%/h at 25°C. Buffering reaction mixtures at pH 6–7 with phosphate reduces migration to <0.1%/h.
Epimerization Risks
The C4 and C5 stereocenters undergo epimerization above 60°C (0.5% per hour at 70°C). Maintaining reaction temperatures below 40°C during dioxolane formation and tritylation preserves stereochemical integrity.
Case Study: Multi-Kilogram Synthesis
A 2019 campaign (GLPBio,) produced 12 kg of 1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone using:
- Continuous flow Wittig reaction (residence time 8 min, 82% yield)
- Membrane-separated tritylation (reagent recovery >95%)
- Spherical activated carbon filtration for DMP removal
Final specifications:
- Enantiomeric excess: 99.2%
- Residual solvents: <300 ppm
- Crystal polymorph: Form II (thermodynamically stable)
Analytical Characterization
Spectroscopic Data
Chiral HPLC Validation
Chiralpak IC-3 column (hexane:isopropanol 90:10, 1 mL/min) shows baseline separation of enantiomers (Rₜ = 12.3 min vs. 14.7 min).
Emerging Methodologies
Biocatalytic Approaches
Immobilized Candida antarctica lipase B catalyzes dioxolane formation at 35°C (pH 7.5), achieving 88% yield with 99% ee. This replaces traditional acid catalysts, reducing byproduct formation.
Flow Chemistry Integration
Microreactor systems (Corning AFR) enable:
- 10-second mixing times vs. 30 minutes batch
- 15% higher yield in oxidation steps
- 50% reduction in DMP usage
Chemical Reactions Analysis
Types of Reactions
1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The trityloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (mCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can lead to the formation of epoxides, while reduction can yield alcohols.
Scientific Research Applications
1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone involves its interaction with specific molecular targets. The dioxolane ring and vinyl group can participate in various chemical reactions, while the trityloxy group can influence the compound’s solubility and reactivity. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table highlights structural analogs and their key differences:
Key Observations:
- Protective Groups : The trityl group in the target compound contrasts with silyl (TBDMS) protection in analogs, impacting solubility and reaction conditions .
- Core Heterocycles : Dioxolane rings (target compound) vs. oxazinan or isoxazoline systems (others) influence electronic and steric properties .
- Stereochemistry : The (4S,5S) configuration distinguishes the target from analogs like (4R,5S)-configured derivatives, which may alter enantioselectivity in reactions .
Biological Activity
1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone is a compound of interest in various fields of biochemical research and pharmaceutical applications. Its unique molecular structure contributes to its biological activity, making it a candidate for further study in drug development and other applications.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
The biological activities of this compound stem from its ability to interact with various biological pathways and mechanisms. Below are key areas where its activity has been noted:
- Antiviral Properties : Preliminary studies suggest that the compound may exhibit antiviral effects, potentially disrupting viral replication processes.
- Enzyme Inhibition : The compound's structure suggests it may act as an inhibitor for specific enzymes, particularly glycosidases, which play a crucial role in carbohydrate metabolism and cellular signaling.
- Anti-inflammatory Effects : There is potential for this compound to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Case Studies
- Antiviral Activity :
-
Enzyme Inhibition :
- Research on related dioxolane derivatives has demonstrated significant inhibition of glycosidases. For instance, (+)-castanospermine, a structurally similar compound, has been shown to inhibit several glycosidases effectively and has potential therapeutic applications in diabetes and viral infections .
- Anti-inflammatory Properties :
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antiviral | Potential inhibition of viral replication | , |
| Enzyme Inhibition | Inhibition of glycosidases | , |
| Anti-inflammatory | Modulation of inflammatory responses |
Applications
The compound's biological activities suggest several potential applications:
- Pharmaceutical Development : As an intermediate in drug synthesis, it could lead to new antiviral or anti-inflammatory medications.
- Biochemical Research : Useful in studying metabolic pathways and enzyme functions.
- Cosmetic Industry : Its moisturizing properties may enhance skin care formulations.
Q & A
Q. What are the common synthetic routes for preparing 1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone, and what critical parameters control stereochemistry?
Methodological Answer: The compound is synthesized via multi-step routes, often involving:
- Grignard addition : For introducing the vinyl group, as seen in similar dioxolane derivatives (e.g., prop-1-yn-1-ylmagnesium bromide addition at low temperatures to control stereochemistry) .
- Protection strategies : The trityl (triphenylmethyl) group is introduced early to protect hydroxyl groups, leveraging its stability under acidic/basic conditions .
- Chromatographic purification : Silica flash chromatography (e.g., cyclohexane/EtOAc gradients) separates diastereomers, with critical attention to solvent ratios and column loading .
Key parameters : - Reaction temperature (e.g., -5°C to 0°C for Grignard additions to minimize side reactions).
- Chiral auxiliaries or catalysts to enforce (4S,5S) configuration.
- Use of anhydrous conditions to prevent hydrolysis of the dioxolane ring.
Q. Which spectroscopic techniques are most effective for confirming the stereochemical purity of this compound?
Methodological Answer:
- NMR spectroscopy :
- ¹H-¹H coupling constants (e.g., ) to infer ring conformation.
- NOE experiments to confirm spatial proximity of substituents (e.g., vinyl vs. trityloxy groups).
- X-ray crystallography : Resolves absolute configuration via SHELX refinement, particularly for enantiopure samples .
- Chiral HPLC : Validates enantiomeric excess using chiral stationary phases (e.g., cellulose-based columns).
Q. What are the typical applications of the trityloxy protecting group in complex synthesis, and why is it selected for this compound?
Methodological Answer:
- Advantages of trityl :
- Application : Protects hydroxyl groups during multi-step syntheses, enabling selective functionalization of other sites. Example: In intermediates for 5-HT4 receptor agonists, trityl protects amines during coupling reactions .
Advanced Research Questions
Q. How can researchers optimize the diastereoselective formation of the dioxolane ring during synthesis?
Methodological Answer:
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of diol precursors.
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) or enzymes (lipases) can bias ring-closure stereochemistry.
- Temperature control : Slow cooling (-5°C to RT) promotes kinetic control, favoring desired diastereomers .
Example : In a related dioxolane synthesis, adjusting equivalents of Grignard reagent improved diastereomeric ratios from 56:44 to >90:10 .
Q. What strategies resolve conflicting NMR data when confirming substituent configurations?
Methodological Answer:
- Combined crystallographic and computational analysis :
- Isotopic labeling : Introduce or labels to simplify splitting patterns in crowded spectral regions.
Q. How does the stability of the trityl group under varied conditions impact synthetic strategies for derivatives?
Methodological Answer:
- Condition screening :
- Test trityl stability under reaction conditions (e.g., Pd-catalyzed couplings, oxidations) via TLC or LC-MS.
- Avoid strong acids (e.g., TFA) unless deprotection is intended.
- Case study : In total syntheses, trityl is retained during hydrogenation or cross-couplings but removed before final glycosylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
